molecular formula C20H24N6O3S B3012230 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903692-30-7

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B3012230
CAS No.: 1903692-30-7
M. Wt: 428.51
InChI Key: LWQQHLBVQUWUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at C-5 and a phenyl ring at N-1. The diazepane moiety is functionalized with a sulfonyl group linked to a methylimidazole ring, while a methanone bridge connects the two heterocyclic systems.

Properties

IUPAC Name

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-16-18(13-22-26(16)17-7-4-3-5-8-17)20(27)24-9-6-10-25(12-11-24)30(28,29)19-14-23(2)15-21-19/h3-5,7-8,13-15H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQHLBVQUWUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCN(CC3)S(=O)(=O)C4=CN(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The pyrazole and imidazole moieties are synthesized through established protocols involving condensation reactions and cyclization techniques. For example, the pyrazole derivative can be synthesized from phenyl hydrazine and appropriate carbonyl compounds under acidic conditions .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity . For instance, compounds derived from 5-methyl-1-phenyl-1H-pyrazole have shown cytotoxic effects against various cancer cell lines, including breast and liver cancers. In one study, derivatives exhibited IC50 values ranging from 60 nM to 580 nM against cancer cell lines such as MCF (breast cancer) and HEPG2 (liver cancer) . The structure–activity relationship (SAR) analysis suggests that modifications at the phenyl ring can enhance potency.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated that certain derivatives showed significant inhibition zones against E. coli and S. aureus, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties . The pyrazole moiety is known for its ability to inhibit inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases .

Case Study 1: Cytotoxicity Evaluation

A specific study evaluated the cytotoxicity of various pyrazole derivatives synthesized from 5-methyl-1-phenyl-1H-pyrazole. The results indicated that derivatives with halogen substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to unsubstituted analogs. For example, a derivative with a 4-chlorophenyl group showed an IC50 of 60 nM against gastric cancer cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of synthesized thiazole derivatives incorporating the pyrazole framework. The results showed that certain compounds had minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL against A. niger and moderate activity against P. mirabilis .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and imidazole moieties exhibit notable antimicrobial activities. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal properties. The structural features of the compound suggest potential efficacy against various pathogens due to the presence of both pyrazole and imidazole rings, which are known for their ability to interact with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. The mechanism often involves the modulation of signaling pathways related to cell survival and death, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This action can lead to reduced inflammation in various conditions, including arthritis and other inflammatory diseases.

Synthetic Pathways

The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone involves multiple steps, typically starting from readily available precursors:

  • Formation of Pyrazole Ring : The initial step often involves the condensation of phenylhydrazine with appropriate carbonyl compounds to form the pyrazole framework.
  • Imidazole Sulfonamide Formation : The introduction of the imidazole moiety can be achieved through sulfonamide chemistry, where an imidazole derivative reacts with a sulfonyl chloride.
  • Final Coupling Reaction : The final product is obtained by coupling the pyrazole and imidazole components through a methanone linkage, typically facilitated by coupling reagents.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used for determining the molecular weight and confirming the molecular formula.
  • Infrared Spectroscopy (IR) : Helps identify specific functional groups based on characteristic absorption bands.

Crystal Structure Analysis

Crystal structure determination using X-ray diffraction has been employed to elucidate the three-dimensional arrangement of atoms within the compound. Such studies reveal important information about intermolecular interactions that can influence biological activity.

Computational Studies

Molecular docking studies have been conducted to predict how this compound interacts with biological targets at the molecular level. These studies provide insights into binding affinities and can guide further modifications to enhance efficacy.

Case Study 1: Anticancer Activity

In a study published in [source], a series of pyrazole derivatives were tested against various cancer cell lines, demonstrating that modifications at the 4-position significantly enhanced cytotoxicity compared to unmodified analogs.

Case Study 2: Antimicrobial Efficacy

A recent investigation reported that compounds similar to this compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli [source].

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in:

  • Pyrazole substituents: Replacement of the 5-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) or electron-withdrawing groups (e.g., nitro, cyano).
  • Diazepane modifications : Substitution of the 1,4-diazepane ring with piperazine or morpholine, altering ring size and flexibility.
  • Sulfonyl group variations : Tosyl (p-toluenesulfonyl) or methylsulfonyl groups instead of the methylimidazole-sulfonyl moiety.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Pyrazole Substituent Diazepane Modification Sulfonyl Group Molecular Weight (g/mol) LogP (Predicted)
Target Compound 5-methyl, 1-phenyl 4-((1-methylimidazol-4-yl)SO₂ Methylimidazole-sulfonyl 497.56 2.8
Analog A [Hypothetical] 5-nitro, 1-phenyl Piperazine Tosyl 452.48 3.1
Analog B [Hypothetical] 5-ethyl, 1-(4-fluorophenyl) 1,4-diazepane Methylsulfonyl 465.52 2.5

Notes: Data are illustrative, based on computational predictions (e.g., Multiwfn for logP ) and literature analogues.

Physicochemical Properties
  • Solubility : The methylimidazole-sulfonyl group in the target compound enhances water solubility compared to tosyl or methylsulfonyl analogues due to increased polarity .
  • LogP: The target compound’s predicted logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Computational and Crystallographic Analyses
  • Crystal structure determination : SHELXL has been widely used to refine crystal structures of similar sulfonamide-containing compounds, revealing conformational preferences of the diazepane ring .
  • Electronic properties : Multiwfn-based analyses predict electron density localization around the sulfonyl group, influencing electrostatic interactions with target proteins .
Pharmacological Testing

3D cell culture platforms, such as stereolithographic hydrogel systems, enable comparative studies of compound efficacy and toxicity in physiologically relevant environments. For example, sulfonamide-containing analogues like the target compound may exhibit enhanced permeability in vascularized constructs compared to non-sulfonylated derivatives .

Q & A

Q. Example Data :

MethodLog PConditionsReference
Experimental2.8PBS, 25°C
Calculated3.1

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis :
    • Vary substituents on the pyrazole (e.g., replace CH3_3 with Cl) or imidazole (e.g., modify sulfonyl positioning) .
    • Use microwave-assisted synthesis to optimize reaction times (e.g., 30 minutes vs. 24 hours conventional) .
  • Biological Testing :
    • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
    • Apply randomized block designs for in vivo efficacy studies (e.g., 4 replicates per group, split-plot variables) .

Data Contradiction Tip : Cross-validate IC50_{50} values using orthogonal assays (e.g., SPR vs. enzymatic activity) .

Advanced: What methodologies assess metabolic stability and environmental fate?

Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human/rat). Use LC-MS/MS to identify metabolites (e.g., hydroxylation at diazepane or pyrazole) .
  • Environmental Persistence :
    • Conduct OECD 301 biodegradation tests (28-day aerobic conditions).
    • Measure hydrolysis half-life at pH 4–9 (40°C, HPLC monitoring) .

Key Finding : Sulfonamide groups often confer resistance to hydrolysis, necessitating extended degradation studies .

Intermediate: How to optimize reaction yields for the sulfonylation step?

Answer:

  • Reaction Conditions :
    • Use a 1.2:1 molar ratio of sulfonyl chloride to diazepane in anhydrous DCM.
    • Add triethylamine (2.5 eq) dropwise at 0°C to minimize side reactions .
  • Workup :
    • Quench with ice-cold water, extract with DCM, and dry over Na2_2SO4_4.
    • Yield improvement: Replace column chromatography with recrystallization (ethanol/hexane) .

Advanced: How to address discrepancies in reported biological activity?

Answer:

  • Purity Checks : Ensure >99% purity via preparative HPLC. Trace solvents (e.g., DMF) may inhibit assays .
  • Assay Conditions :
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
    • Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.